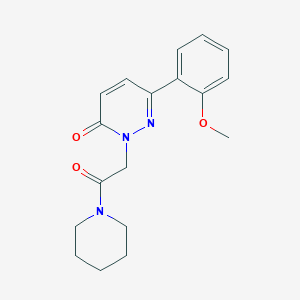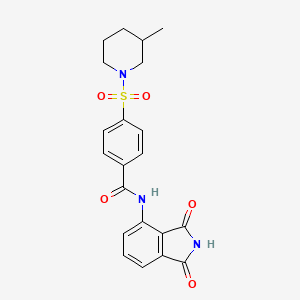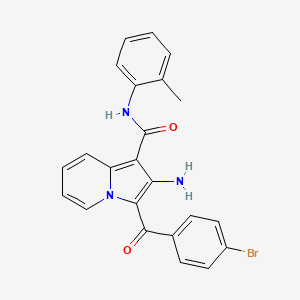![molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6](/img/structure/B2698375.png)
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.271 . This compound is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate consists of a pyrrolopyrimidine core with a butyl ester and a methyl group attached . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, such as its solubility in DMSO, are not specified in the available resources . Further experimental studies would be needed to determine these properties.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, focusing on six unique applications:
Anticancer Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives have shown significant potential as anticancer agents. These compounds can inhibit various kinases, which are crucial for cancer cell proliferation and survival. For instance, some derivatives have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, leading to apoptosis in cancer cells . This makes them promising candidates for developing targeted cancer therapies.
Kinase Inhibitors
This compound is also being explored as a multi-targeted kinase inhibitor. Kinases play a vital role in numerous cellular processes, including cell division and metabolism. By inhibiting these enzymes, butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives can potentially treat various diseases characterized by abnormal kinase activity, such as cancer and inflammatory disorders .
Anti-inflammatory Agents
Research has indicated that derivatives of this compound can act as anti-inflammatory agents. By inhibiting specific kinases involved in inflammatory pathways, these compounds can reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Antiviral Agents
There is ongoing research into the antiviral properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives. These compounds have shown potential in inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This application could lead to the development of new antiviral drugs .
Neuroprotective Agents
Some studies suggest that derivatives of this compound may have neuroprotective effects. By modulating kinase activity in neural cells, these compounds could potentially protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This application is particularly promising for developing treatments that can slow down or prevent the progression of these conditions .
Antibacterial Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives are also being investigated for their antibacterial properties. These compounds can inhibit bacterial enzymes and disrupt bacterial cell processes, making them potential candidates for new antibacterial drugs. This is especially important in the context of rising antibiotic resistance .
Direcciones Futuras
The future directions for research on butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate could include further studies on its synthesis, reactions, and potential biological activity. Given the interest in pyrrolopyrimidines in medicinal chemistry, this compound could be a useful starting point for the development of new drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propiedades
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)
![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

